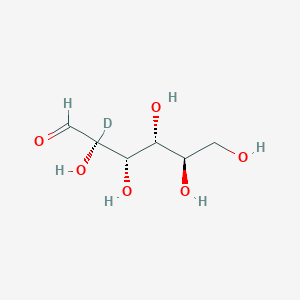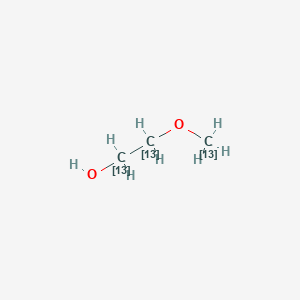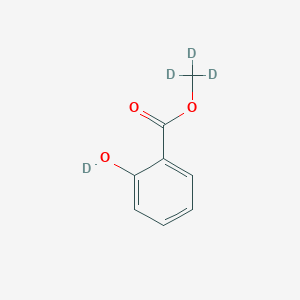
D-Glucose-2-d1
Descripción general
Descripción
D-Glucose-2-d1, also known as deuterated glucose, is a stable isotope-labeled compound where one of the hydrogen atoms in the glucose molecule is replaced with deuterium. This compound is widely used in various scientific research fields due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of D-Glucose-2-d1 typically involves the deuteration of glucose. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction is usually carried out under mild conditions to ensure the selective incorporation of deuterium at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic techniques to achieve high yields and purity. The production process is optimized to minimize costs and ensure the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
D-Glucose-2-d1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form gluconic acid or glucaric acid under specific conditions.
Reduction: Reduction reactions can convert this compound into sorbitol or other sugar alcohols.
Substitution: The deuterium atom in this compound can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used reducing agents.
Substitution: Various reagents, such as halogens and nucleophiles, can be used for substitution reactions.
Major Products Formed
Oxidation: Gluconic acid, glucaric acid.
Reduction: Sorbitol, mannitol.
Substitution: Deuterated derivatives with different functional groups.
Aplicaciones Científicas De Investigación
D-Glucose-2-d1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand glucose metabolism and pathways.
Biology: Employed in studies of cellular processes and enzyme mechanisms.
Medicine: Utilized in diagnostic imaging techniques, such as positron emission tomography (PET), to track glucose uptake in tissues.
Industry: Applied in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mecanismo De Acción
D-Glucose-2-d1 exerts its effects by participating in metabolic pathways similar to regular glucose. The deuterium atom acts as a tracer, allowing researchers to track the movement and transformation of glucose within biological systems. This helps in understanding the molecular targets and pathways involved in glucose metabolism .
Comparación Con Compuestos Similares
Similar Compounds
D-Glucose: The non-deuterated form of glucose, widely used in various biological and chemical studies.
2-Deoxy-D-Glucose: A glucose analog that inhibits glycolysis and is used in cancer research.
D-Glucose-6-phosphate: A phosphorylated form of glucose involved in glycolysis and other metabolic pathways.
Uniqueness of D-Glucose-2-d1
This compound is unique due to the presence of the deuterium atom, which provides distinct advantages in research applications. The deuterium label allows for precise tracking and analysis of glucose metabolism, making it a valuable tool in studies that require detailed metabolic information .
Propiedades
IUPAC Name |
(2R,3S,4R,5R)-2-deuterio-2,3,4,5,6-pentahydroxyhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i3D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-FPCZXLAFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@](C=O)([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746049 | |
| Record name | D-(C~2~-~2~H)Glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30737-83-8 | |
| Record name | D-(C~2~-~2~H)Glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid;hydrate](/img/structure/B3334099.png)


